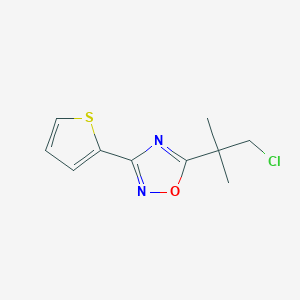![molecular formula C14H13BrN2O2 B1447634 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline CAS No. 1416336-79-2](/img/structure/B1447634.png)
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Übersicht
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Properties
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline: and its halogenated derivatives have been studied for their nonlinear optical properties. These properties are crucial for applications in photonics, such as optical signal processing, optical computing, and sensing. The hyperpolarizabilities of these compounds contribute to the macroscopic second- and third-order NLO responses, which are essential for the development of NLO materials .
Spectroscopic Characterization
The spectroscopic properties, including geometrical parameters, vibrational frequencies, and electronic absorption spectra, have been investigated. These characterizations help in understanding the stability and reactivity of the compound, which is valuable in various scientific research fields .
Molecular Orbital Analysis
Molecular orbital analysis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline provides insights into its electronic properties. This analysis is significant for predicting the behavior of the compound in different chemical reactions and for designing new molecules with desired properties .
Pharmaceutical Manufacturing
Aniline derivatives, including 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline , find applications in pharmaceutical manufacturing. They can be used as intermediates in the synthesis of various drugs, contributing to the development of new therapeutic agents .
Dyes and Pigments
Due to their structural properties, aniline derivatives are often used in the production of dyes and pigments. These compounds can provide a range of colors and are used in textile, paint, and printing industries .
Pesticide Production
The chemical structure of aniline derivatives makes them suitable for use in pesticide production. They can be incorporated into formulations that target specific pests, improving the efficacy of pest control measures .
Cancer Therapy
Research has indicated the potential use of NLO materials, derived from aniline compounds, in cancer therapy. Their ability to modulate optical signals can be harnessed for imaging and targeted treatment applications .
Environmental Monitoring
Aniline derivatives can be used in environmental monitoring. Their spectroscopic and electronic properties allow them to interact with various environmental pollutants, which can be useful in detecting and quantifying hazardous substances .
Eigenschaften
IUPAC Name |
5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIWYYFXGQCHY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



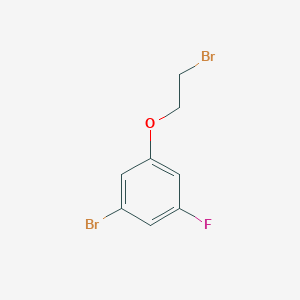
![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)

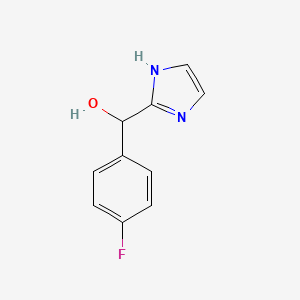
![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
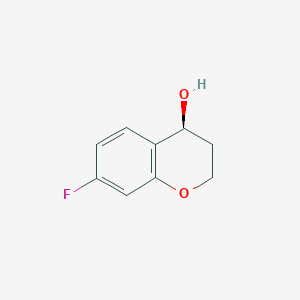
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)
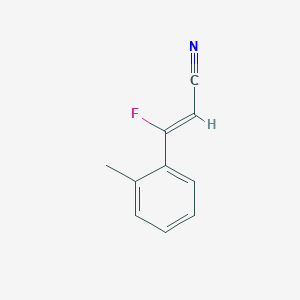

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
